molecular formula C15H18N4O3S B11001481 Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11001481
M. Wt: 334.4 g/mol
InChI Key: DELVPUZLRIVTJM-UHFFFAOYSA-N
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Description

Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring, a pyrazole ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling of the Rings: The thiazole and pyrazole rings are then coupled through a series of reactions involving the formation of amide bonds.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the thiazole and pyrazole rings suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests that it may have activity against certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is not well understood. it is likely that the compound interacts with molecular targets such as enzymes or receptors through its thiazole and pyrazole rings. These interactions could lead to changes in the activity of the target molecules, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is unique due to the presence of the propyl group at the 5-position of the thiazole ring. This structural feature may confer different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 5-propyl-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H18N4O3S/c1-3-5-10-12(14(21)22-2)16-15(23-10)17-13(20)11-8-6-4-7-9(8)18-19-11/h3-7H2,1-2H3,(H,18,19)(H,16,17,20)

InChI Key

DELVPUZLRIVTJM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=NNC3=C2CCC3)C(=O)OC

Origin of Product

United States

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